2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a carboxylic acid group at the 7-position, a methyl group at the 2-position, and a m-tolyl group at the 5-position. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the m-tolyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of m-toluene is coupled with the imidazo[4,5-b]pyridine core in the presence of a palladium catalyst.
Introduction of the carboxylic acid group: This can be accomplished through a carboxylation reaction, where a suitable carboxylating agent is used to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl group can yield 2-carboxy-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield 2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-methanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 2-methyl-5-(p-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Uniqueness
2-methyl-5-(m-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-(3-methylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-8-4-3-5-10(6-8)12-7-11(15(19)20)13-14(18-12)17-9(2)16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDUFUONSZPGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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